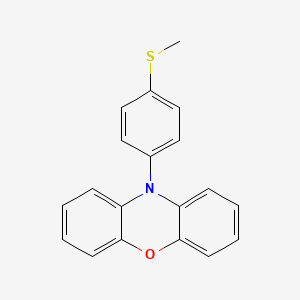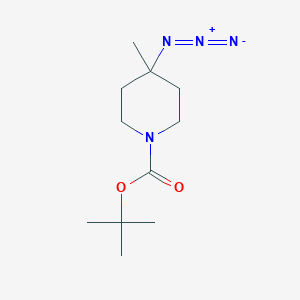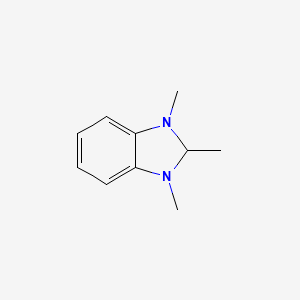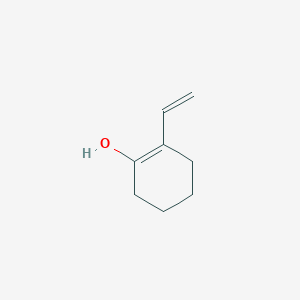
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene typically involves multiple steps. One common method is the bromination of 2-methoxy-1-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction introduces the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to a sulfone or reduced to a thiol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the phenylsulfanyl group.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Sulfone derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylsulfanyl group can undergo oxidation to form a sulfone, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
4-Methoxybenzyl Bromide: Contains a methoxy group and a bromine atom but lacks the phenylsulfanyl group.
2-Bromoanisole: Similar structure but with the bromine and methoxy groups in different positions.
Properties
Molecular Formula |
C13H11BrOS |
|---|---|
Molecular Weight |
295.20 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrOS/c1-15-12-9-10(14)7-8-13(12)16-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
YITGEQCXNRAVDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


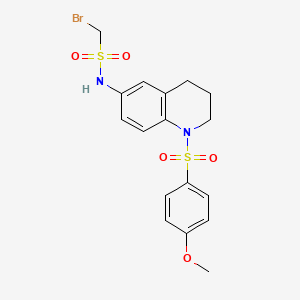
![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)
![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
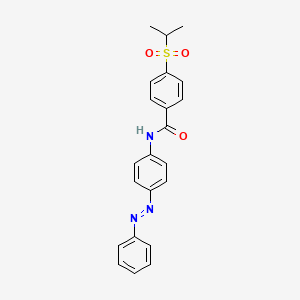
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
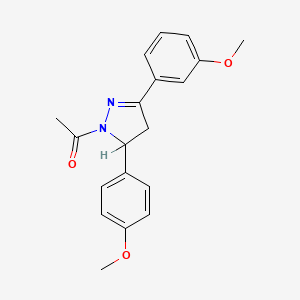
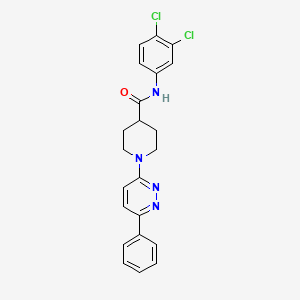
![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
